Amyl-t-butyl ether

Vue d'ensemble

Description

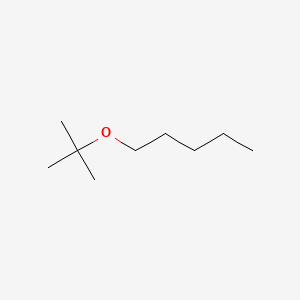

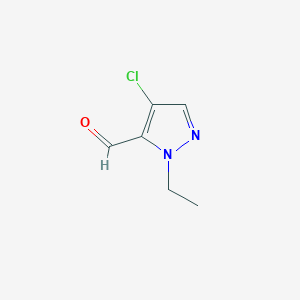

Amyl-t-butyl ether is a chemical compound with the molecular formula C9H20O . It is used as an additive in gasoline fuels as an oxygenate and also as a solvent in organic chemistry .

Synthesis Analysis

Amyl-t-butyl ether can be synthesized by acid-catalyzed addition of ethanol to 2-methyl-2-butene . A series of experiments were carried out in a batch reactor at the temperature range of 313-343 K to study the synthesis of tert-amyl ethyl ether from ethanol (EtOH) and 2-methyl-1-butene (2M1B) catalyzed by the NKC-9 ion-exchange resin .

Molecular Structure Analysis

The molecular structure of Amyl-t-butyl ether is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for Amyl-t-butyl ether is BWRSHLROMAZEBM-UHFFFAOYSA-N .

Chemical Reactions Analysis

Ethers are known to be unreactive towards most reagents which makes them excellent reaction solvents. The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .

Applications De Recherche Scientifique

Analytical Methods in Environmental Studies

Amyl-t-butyl ether, along with other alkyl ether compounds used as gasoline oxygenates, can be detected in water at sub-ppb concentrations. A method involving gas chromatography with direct aqueous injection and detection by mass spectrometry has been developed for this purpose. This method is beneficial for identifying both the ether compounds and their degradation products, which are crucial in environmental monitoring and studies (Church et al., 1997).

Chemical Synthesis and Organic Chemistry

In the realm of organic chemistry, amyl-t-butyl ether and similar compounds are involved in reactions leading to the production of other chemical compounds. For instance, tert-butyl and tert-amyl ethers can be converted to corresponding tert-butyldimethylsilyl ethers or free alcohols under certain conditions, which is valuable in the synthesis of various organic compounds (Franck et al., 1995).

Fuel and Automotive Industry Applications

Amyl-t-butyl ether plays a significant role in the fuel industry. It is evaluated for its impact on the acceleration and performance of car engines when used in gasoline formulations. Such ethers, derived from partially renewable sources, can be an attractive alternative to reduce fossil fuel consumption and improve engine efficiency (Cataluña et al., 2011).

Environmental Impact and Biodegradation

The study of the solubility and degradation of amyl-t-butyl ether in environmental media is crucial for assessing its fate and transport as a pollutant. Research on the solubility of this compound in water across various temperatures provides essential data for environmental risk assessment and remediation strategies (Gonzalez-Olmos & Iglesias, 2008).

Impact on Soil and Microbial Communities

Amyl-t-butyl ether, used as a gasoline additive, can influence the distribution pattern of inorganic nitrogen in soil, affecting soil ecology and the dynamics of nutrients. Its addition to soil can lead to the accumulation of certain nitrogen compounds, indicating an impact on nitrification processes (Bartling et al., 2010). Furthermore, it affects the structure and function of microbial communities in soils, which has implications for biodegradation and soil health (Bartling et al., 2011).

Mécanisme D'action

The mechanism of action of Amyl-t-butyl ether involves the protonation of the ether oxygen to form a good leaving group. This group can then be eliminated as part of an SN2, SN1, or E1 reaction mechanism. The mechanistic pathway is primarily determined by the strong acid used and the type of substituents attached to the ether .

Safety and Hazards

Amyl-t-butyl ether can cause skin irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, keep away from open flames, hot surfaces and sources of ignition, and use only non-sparking tools .

Orientations Futures

Amyl-t-butyl ether, like other ethers, is used as an additive in gasoline fuels as an oxygenate and also as a solvent in organic chemistry . It is prepared by acid-catalyzed addition of ethanol to 2-methyl-2-butene . As the demand for environmentally friendly alternatives to traditional solvents grows, the use of Amyl-t-butyl ether and similar compounds may increase .

Propriétés

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]pentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-5-6-7-8-10-9(2,3)4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRSHLROMAZEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60143629 | |

| Record name | Amyl-t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amyl-t-butyl ether | |

CAS RN |

10100-95-5 | |

| Record name | Amyl-t-butyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010100955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amyl-t-butyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60143629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-Biphenyl, 4-pentyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044913.png)

![1,1'-Biphenyl, 4-propyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044914.png)

![1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl-](/img/structure/B3044915.png)

![Bis[4-(propoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044918.png)

![Benzene, pentachloro[2,3,3-trichloro-1-(dichloromethylene)-2-propenyl]-](/img/structure/B3044936.png)